2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide
Overview
Description
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formylation: The indole ring is then formylated using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position.
Acetamide Formation: The formylated indole is then reacted with 2-methylcyclohexylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide.
Substitution: 2-(3-nitro-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide.
Scientific Research Applications
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group and the indole ring are key functional groups that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-formyl-1H-indol-1-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide moiety.
3-(3-methyl-1H-indol-1-yl)propanoic acid: Contains a methyl group at the 3-position of the indole ring and a propanoic acid group.
2-(3-formyl-1H-indol-1-yl)acetic acid: Similar structure with an acetic acid group instead of an acetamide moiety.
Uniqueness
2-(3-formyl-1H-indol-1-yl)-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the 2-methylcyclohexyl group attached to the acetamide moiety. This structural feature may confer distinct physicochemical properties and biological activities compared to other similar compounds. The combination of the formyl group, indole ring, and acetamide linkage makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-(2-methylcyclohexyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h3,5,7,9-10,12-13,16H,2,4,6,8,11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULCHEMYPXEWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214947 | |
Record name | 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592546-45-7 | |
Record name | 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592546-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-N-(2-methylcyclohexyl)-1H-indole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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